molecular formula C11H12N2O2 B13691011 2-(2-Methoxyphenyl)imidazole-5-methanol

2-(2-Methoxyphenyl)imidazole-5-methanol

Cat. No.: B13691011
M. Wt: 204.22 g/mol
InChI Key: FXPJVLFNCLZLEM-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)imidazole-5-methanol is a heterocyclic compound that features an imidazole ring substituted with a methoxyphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde with glyoxal and ammonium acetate in the presence of a catalyst to form the imidazole ring . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)imidazole-5-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxyphenyl)imidazole-5-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering membrane permeability. The imidazole ring can coordinate with metal ions, affecting metalloprotein functions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)imidazole-5-methanol is unique due to the presence of both a methoxyphenyl group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

[2-(2-methoxyphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H12N2O2/c1-15-10-5-3-2-4-9(10)11-12-6-8(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13)

InChI Key

FXPJVLFNCLZLEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(N2)CO

Origin of Product

United States

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